N-(4-amino-2-((2-hydroxyethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes with other substances. It includes looking at the reactivity of the compound, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, and refractive index. These properties can provide important information about the behavior of the compound in different environments .Scientific Research Applications
Metabolism and Disposition in Humans
N-(4-amino-2-((2-hydroxyethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide's metabolic and disposition pathways in humans have been explored for similar compounds. In one study, the metabolism and disposition of a γ-aminobutyric acid type A receptor partial agonist were elucidated, showing its biotransformation primarily through oxidative deamination, followed by further oxidation or reduction. This study highlighted the compound's well-tolerated nature and its excretion pattern, with significant renal and metabolic components contributing to its clearance (Shaffer et al., 2008).
Application in Imaging Techniques
The compound's derivatives and similar structures have been utilized in imaging techniques, such as in a human PET study. The study involved a radiolabeled derivative of an antiepileptic drug acting on AMPA receptors, demonstrating the potential for specific binding in the human cortex (Takahata et al., 2017).
Metabolic Breakdown and Excretion
Further insights into the metabolism and excretion of compounds with structural similarities reveal intricate metabolic pathways. For instance, the breakdown and urinary excretion of 5-(hydroxymethyl)-2-furfural in human subjects following consumption of dried plums or dried plum juice were extensively studied, uncovering specific metabolites and their excretion patterns (Prior et al., 2006).
Drug Metabolism and Toxicity Studies
In-depth studies have also been conducted on the metabolism and potential toxicity of related compounds. One such study on acrylamide in humans followed oral administration, comparing hemoglobin adduct formation on oral and dermal administration and measuring hormone levels to evaluate metabolism (Fennell et al., 2005).
Mechanism of Action
The pharmacokinetics of such compounds—how they’re absorbed, distributed, metabolized, and excreted—can greatly influence their bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can all affect pharmacokinetics .
The result of the compound’s action would depend on its specific mechanism of action and the biochemical pathways it affects. This could range from inhibiting the growth of cancer cells to reducing inflammation .
Finally, the action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-amino-2-(2-hydroxyethylsulfanyl)-6-oxo-1H-pyrimidin-5-yl]-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O4S/c12-6-2-1-5(20-6)9(18)14-7-8(13)15-11(16-10(7)19)21-4-3-17/h1-2,17H,3-4H2,(H,14,18)(H3,13,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPSGVAJDARMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NC2=C(N=C(NC2=O)SCCO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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